
N-(4-methoxyphenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine, also known as MP-PPY, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrimidine-based kinase inhibitors and has shown promising results in various research studies.
Scientific Research Applications
N-(4-methoxyphenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has been extensively studied for its potential applications in scientific research. It has been shown to inhibit various kinases such as Aurora A, B, and C, FLT3, and JAK2. These kinases play important roles in cell division, cell growth, and immune response. Inhibition of these kinases can lead to the suppression of cancer cell growth and proliferation, making N-(4-methoxyphenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine a potential anti-cancer agent. N-(4-methoxyphenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has also been studied for its potential applications in the treatment of autoimmune diseases and inflammatory disorders.
Mechanism of Action
N-(4-methoxyphenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine acts as a competitive inhibitor of the ATP binding site of various kinases. It binds to the kinase domain and prevents the phosphorylation of downstream targets, leading to the inhibition of cell growth and proliferation. N-(4-methoxyphenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has been shown to have potent anti-cancer activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to suppress the growth of tumor xenografts in animal models. N-(4-methoxyphenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as an anti-cancer agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4-methoxyphenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine in lab experiments is its high potency and selectivity for various kinases. It has also been shown to have low toxicity and good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of using N-(4-methoxyphenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine is its high cost and limited availability.
Future Directions
There are several future directions for the research on N-(4-methoxyphenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine. One of the areas of interest is the development of N-(4-methoxyphenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine as a potential anti-cancer agent. Further studies are needed to evaluate its efficacy and safety in preclinical and clinical trials. Another area of interest is the development of N-(4-methoxyphenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine as a potential treatment for autoimmune diseases and inflammatory disorders. Further studies are needed to evaluate its efficacy and safety in animal models and clinical trials. Additionally, the development of novel analogs of N-(4-methoxyphenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine with improved potency and selectivity for specific kinases is an area of interest for future research.
Synthesis Methods
The synthesis of N-(4-methoxyphenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine involves the reaction of 4-methoxyphenylhydrazine with 2-phenylpyrimidine-4,6-diamine in the presence of pyrazole-1-carboxylic acid and EDCI/HOBt as coupling agents. The reaction is carried out in DMF solvent at room temperature for 24 hours. The resulting product is then purified by column chromatography to obtain N-(4-methoxyphenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine in high yield and purity.
properties
IUPAC Name |
N-(4-methoxyphenyl)-2-phenyl-6-pyrazol-1-ylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O/c1-26-17-10-8-16(9-11-17)22-18-14-19(25-13-5-12-21-25)24-20(23-18)15-6-3-2-4-7-15/h2-14H,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSLXGRAOXZSPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC(=NC(=N2)C3=CC=CC=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(4-hydroxy-3-iodophenyl)-2-oxoethyl]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B4941552.png)
![2-(4-fluorophenyl)-5-methyl-N-[4-(4-morpholinylmethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B4941561.png)

![1-[3-(benzyloxy)benzyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B4941577.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5,7-dimethoxy-4-methyl-2-quinolinamine](/img/structure/B4941581.png)
![2-(4-methylphenyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4941598.png)
![4-[4-(2-isoxazolidinylcarbonyl)phenoxy]-1-(3-methoxypropanoyl)piperidine](/img/structure/B4941609.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4941618.png)
![11-(4-methylphenyl)-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B4941625.png)

![{4-[4-(3,4-difluorobenzoyl)-1-piperazinyl]phenyl}(3-fluorophenyl)methanone](/img/structure/B4941639.png)

![6-({[2-(aminocarbonyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4941647.png)
![1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B4941656.png)